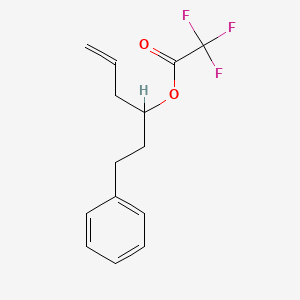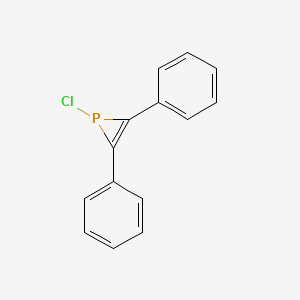
1-chloro-2,3-diphenyl-1H-phosphirene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-2,3-diphenyl-1H-phosphirene is an organophosphorus compound with the molecular formula C14H10ClP. It is a member of the phosphirene family, which are cyclic, unsaturated organophosphorus compounds. These compounds have attracted significant attention due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2,3-diphenyl-1H-phosphirene typically involves the reaction of diphenylacetylene with phosphorus trichloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions often include temperatures ranging from -78°C to room temperature, and the use of solvents such as tetrahydrofuran or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle the reactive phosphorus compounds.
Chemical Reactions Analysis
Types of Reactions
1-chloro-2,3-diphenyl-1H-phosphirene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides or phosphonic acids.
Cycloaddition: The compound can participate in cycloaddition reactions with dienes or alkynes to form larger ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or lithium amides are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Cycloaddition: The reactions are typically carried out at elevated temperatures in the presence of catalysts such as transition metal complexes.
Major Products Formed
Nucleophilic Substitution: Substituted phosphirenes with various functional groups.
Oxidation: Phosphine oxides or phosphonic acids.
Scientific Research Applications
1-chloro-2,3-diphenyl-1H-phosphirene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-chloro-2,3-diphenyl-1H-phosphirene involves its interaction with nucleophiles or electrophiles, leading to the formation of new bonds and the generation of reactive intermediates. The phosphorus atom in the compound can act as a Lewis acid, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparison with Similar Compounds
Similar Compounds
Phosphirene: The simplest member of the phosphirene family, with the formula C2H2PH.
1,2,3-triphenyl-1H-phosphirene: A derivative with three phenyl groups attached to the phosphirene ring.
1-bromo-2,3-diphenyl-1H-phosphirene: A similar compound where the chlorine atom is replaced by a bromine atom.
Uniqueness
1-chloro-2,3-diphenyl-1H-phosphirene is unique due to the presence of both chlorine and phenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it a valuable intermediate for the synthesis of a wide range of organophosphorus compounds .
Properties
CAS No. |
123120-23-0 |
|---|---|
Molecular Formula |
C14H10ClP |
Molecular Weight |
244.65 g/mol |
IUPAC Name |
1-chloro-2,3-diphenylphosphirene |
InChI |
InChI=1S/C14H10ClP/c15-16-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10H |
InChI Key |
QQGFDZQIDCVOKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(P2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


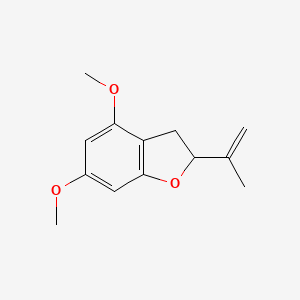
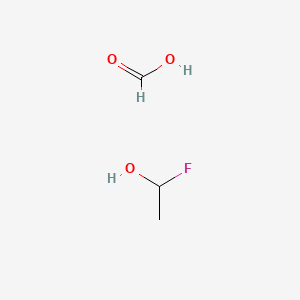
![1,3-Propanediamine, N,N'-bis[(2-methoxyphenyl)methylene]-](/img/structure/B14298902.png)
![2,2'-Methylenebis[6-methoxy-4-(prop-2-en-1-yl)phenol]](/img/structure/B14298906.png)
![Bicyclo[3.1.0]hexan-2-ol, 2-phenyl-](/img/structure/B14298917.png)
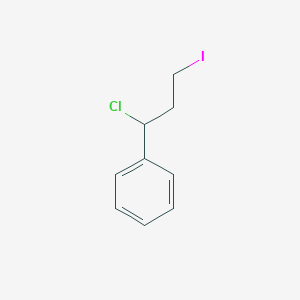
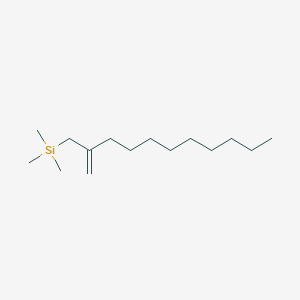

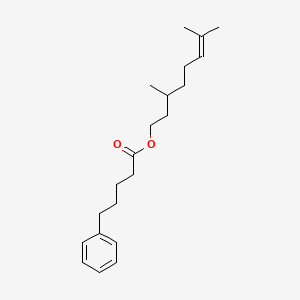

![3-[Acetyl(methyl)amino]-1-phenylpropyl methanesulfonate](/img/structure/B14298957.png)

![2-{[(2,2-Dichloroethenyl)oxy]methoxy}propane](/img/structure/B14298967.png)
